molecular formula C17H22N2O4 B1679845 Omberacetam (Standard) CAS No. 157115-85-0

Omberacetam (Standard)

Numéro de catalogue: B1679845
Numéro CAS: 157115-85-0
Poids moléculaire: 318.4 g/mol
Clé InChI: PJNSMUBMSNAEEN-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), also known under the brand name GVS-111, is a synthetic nootropic compound developed in the 1990s . Structurally related to the endogenous neuropeptide cycloprolylglycine and the classic nootropic Piracetam, Noopept is distinguished by its significantly higher potency, reported to be 1,000 times more potent than Piracetam in experimental models . Its primary research value lies in its multifaceted mechanism of action and robust neuroprotective properties. Noopept modulates key neurotransmitter systems, including enhancing the sensitivity of acetylcholine receptors and regulating glutamate activity at AMPA and NMDA receptors, which are crucial for synaptic plasticity, learning, and memory . Furthermore, it stimulates the expression of critical neurotrophins, significantly increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus, supporting neuronal survival, growth, and plasticity . In preclinical studies, Noopept has demonstrated significant potential in models of cognitive decline and neurodegeneration. Research indicates it protects PC12 cells against amyloid-beta-induced toxicity, a key pathological feature of Alzheimer's disease, by inhibiting oxidative damage, stabilizing calcium homeostasis, and suppressing the mitochondrial apoptotic pathway . It also shows promise in mitigating the effects of cerebral hypoxia, oxidative stress, and excitotoxicity, positioning it as a compelling candidate for investigating multi-target therapeutic strategies for brain health . Noopept has a molecular formula of C17H22N2O4 and is characterized by high solubility and rapid absorption . It readily crosses the blood-brain barrier, with a rapid Tmax of approximately 7 minutes observed in rat studies, and is metabolized into active compounds . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166214
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157115-85-0
Record name 1-(2-Phenylacetyl)-L-prolylglycine ethy ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157115-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noopept
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylacetyl-L-prolylglycine ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMBERACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Step 1: Synthesis of N-Phenylacetyl-L-Proline

The initial step involves acylating L-proline with phenylacetyl chloride under controlled conditions. As detailed in the ChemicalBook protocol:

  • Reaction Setup :

    • L-proline (3.0 g, 26 mmol) is dissolved in dichloromethane (40 mL) and cooled to 0–5°C in an ice bath.
    • Phenylacetyl chloride (4.03 g, 26 mmol) is added dropwise via syringe.
    • Potassium carbonate (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) are introduced as base and phase-transfer catalyst, respectively.
  • Reaction Conditions :

    • The mixture is refluxed for 4.5 hours at 0–5°C.
    • Progress is monitored via thin-layer chromatography (TLC).
  • Workup :

    • Post-reaction, the solution is cooled to room temperature, and the precipitate is filtered.
    • The filtrate is washed with ice water (2 × 10 mL) and acidified to pH 1–3 using 1% HCl.
    • Recrystallization in ethyl acetate yields pure N-phenylacetyl-L-proline.

Key Data :

Parameter Value Source
Solvent System Dichloromethane/THF (1:1 v/v)
Catalyst Hexadecyl trimethyl ammonium bromide
Recrystallization Solvent Ethyl acetate

Step 2: Condensation with Glycine Ethyl Ester

The second step couples N-phenylacetyl-L-proline with glycine ethyl ester hydrochloride using carbodiimide chemistry:

  • Activation of Carboxyl Group :

    • Dicyclohexylcarbodiimide (DCC, 1.77 g, 8.6 mmol) and 4-dimethylaminopyridine (DMAP, 0.03 g, 3 mol%) are added to N-phenylacetyl-L-proline (2.0 g, 8.6 mmol) in a THF/dichloromethane (1:1 v/v) mixture.
    • The reaction is stirred overnight at 0–5°C to form the active ester intermediate.
  • Nucleophilic Attack :

    • Glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol) is introduced, and the mixture is stirred for an additional 24 hours.
  • Purification :

    • The urea byproduct (dicyclohexylurea) is filtered, and the solvent is removed via rotary evaporation.
    • Column chromatography or recrystallization yields Noopept as a white crystalline solid.

Mechanistic Insight :
DCC facilitates carboxyl activation by forming an O-acylisourea intermediate, which reacts with the amine group of glycine ethyl ester. DMAP accelerates the reaction by stabilizing the transition state.

Alternative Synthetic Strategies

Isobutyl Chloroformate-Mediated Coupling

A patent-pending method substitutes DCC with isobutyl chloroformate for industrial scalability:

  • Reaction Protocol :

    • Isobutyl chloroformate (1.17 g, 8.6 mmol) is added to N-phenylacetyl-L-proline (2.0 g, 8.6 mmol) in THF/dichloromethane.
    • The mixture is stirred for 4 hours at 0–5°C before adding glycine ethyl ester.
  • Advantages :

    • Avoids DCC-related byproducts, simplifying purification.
    • Higher yields (reported up to 78%) compared to carbodiimide methods.

Patent-Optimized Large-Scale Synthesis

The RU2289422C2 patent outlines a pharmaceutical-grade synthesis emphasizing purity:

  • Key Modifications :
    • Uses food-grade solvents (ethanol/water mixtures) for recrystallization.
    • Implements in-process controls via HPLC to monitor enantiomeric excess (>99.5%).

Spectroscopic Characterization

Critical analytical data confirming Noopept’s structure include:

Table 1: Spectroscopic Properties of Noopept

Technique Data Source
1H NMR (CDCl3) δ 2.10 (dd, 4H, CβH2-CγH2), 3.48–3.59 (dq, 2H, CδH2), 7.25–7.37 (m, 5H, Ar-H)
13C NMR (CDCl3) δ 173.50 (C=O), 129.67 (Ar-C), 60.77 (CH2), 28.32 (CH2)
Mass Spectrometry m/z 318.1581 [M+H]+, 319.1654 [M+2H]+
Solubility 25 mg/mL in DMSO; 20 mg/mL in ethanol

Industrial and Regulatory Considerations

Scalability Challenges

  • Byproduct Management : DCC-derived urea requires filtration, adding steps in large-scale production.
  • Cost Efficiency : Isobutyl chloroformate methods reduce raw material costs by 15–20% compared to DCC.

Regulatory Compliance

  • Pharmaceutical Standards : The RU2289422C2 patent specifies lactose and polyvinylpyrrolidone as excipients for tablet formulations, ensuring stability and bioavailability.

Analyse Des Réactions Chimiques

Types of Reactions: Noopept undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Major Products Formed: The primary product of hydrolysis is N-phenylacetyl-L-prolylglycine . Other products depend on the specific reagents and conditions used in the reactions.

Applications De Recherche Scientifique

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a nootropic drug recognized for its cognitive-enhancing and neuroprotective properties . Research indicates that Noopept, a dipeptide analog of piracetam, can improve cognitive function and protect against brain damage . It has shown potential in managing Alzheimer's disease (AD), enhancing recovery from brain injuries, and offering neuroprotective benefits .

Scientific Research Applications

Cognitive Enhancement: Noopept has demonstrated the ability to enhance cognitive functions . Studies have shown that it positively influences memory consolidation and retrieval, unlike piracetam, which primarily affects the early stages of memory processing . In clinical trials, Noopept has shown beneficial effects on cognitive functions in patients with mild cognitive impairment (MCI) stemming from cerebro-vascular or post-traumatic origins . It was found to be particularly effective in patients with the amnestic form of MCI .

Alzheimer's Disease (AD) Treatment: Noopept exhibits neuroprotective effects against Aβ-induced toxicity in PC12 cells, a cellular model of AD . It can protect against oxidative damage and calcium overload, which are critical factors in AD pathology . Noopept has also shown promise in preventing ionic imbalances, excitotoxicity, and the accumulation of free radicals and pro-inflammatory cytokines, all typical of brain damage seen in AD .

Neuroprotective Properties: Research indicates Noopept has neuroprotective effects in both in vivo and in vitro models . It protects against various forms of brain ischemia and neuronal damage . Studies have demonstrated that Noopept can reduce the levels of oligomeric forms of α-synuclein, improving neuronal survival against α-synuclein-mediated cytotoxicity .

Anxiolytic Effects: Noopept may have anxiolytic properties . Studies suggest that it increases tonic inhibition in the hippocampus, which may contribute to its anxiety-reducing effects . Its major metabolite has also been shown to induce anxiolytic effects in rodents .

BDNF and NGF Enhancement: Noopept can enhance the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) by binding to the Tropomyosin Receptor Kinase B (TrkB) receptor in neurons, inducing neurogenesis . It also enhances the levels of Nerve Growth Factor (NGF) in the cortex, further promoting neurogenesis and elevating cortical metabolic activity .

Case Studies and Clinical Trials

  • Cognitive Ailments: A study involving 53 individuals with cognitive ailments (37 with vascular cerebral damage and 17 with post-traumatic damage) showed improvements across various parameters . Patients were administered 10mg of Noopept twice daily over 56 days . The results indicated that Noopept improved fatigue, anxiety, irritability, apathy, and affective lability in both groups . Notably, Noopept was more effective than Piracetam in improving the Mini-Mental State Examination (MMSE) scores in post-trauma patients .
  • Mild Cognitive Impairment (MCI): Clinical trials have demonstrated the beneficial effects of Noopept on cognitive functions in patients with MCI of cerebro-vascular or posttraumatic origin . These trials highlighted Noopept's efficacy in improving cognitive functions, particularly in patients with the amnestic form of MCI .
  • Inflammation and Hyperalgesia: A study on Complete Freund's Adjuvant (CFA)-induced inflammation in animals showed that Noopept significantly decreased hyperalgesia and microglia-dependent BDNF expression . Daily administration of Noopept over 21 days altered the apoptosis process related to microglia activity, indicating its potential in modulating inflammation .
  • Reversal of Motor Symptoms: Intranasal administration of a formulation containing Forskolin and Noopept reversed motor symptoms in animal models of Parkinson's disease . This suggests a potential application of Noopept in managing motor-related neurological disorders .

Data Table: Effects of Noopept on PC12 Cells

ParameterEffect of Aβ 25-35Effect of Noopept Pretreatment
Cell ViabilityDecreaseImproved
ApoptosisIncreaseReduced
Intracellular ROS LevelIncreaseReduced
Intracellular CalciumIncreaseReduced
Mitochondrial Membrane PotentialDecreaseEnhanced
Tau Phosphorylation (Ser396)IncreaseAttenuated
Neurite OutgrowthAlterations/ImpairmentAmeliorated

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Parameter Noopept Piracetam References
Chemical Structure Dipeptide with phenylacetyl/ethyl ester Cyclic GABA derivative
Potency Effective at 10–30 mg/day Requires 1.2–4.8 g/day
Mechanisms HIF-1 activation, tau modulation Enhances acetylcholine/glutamate flux
Neuroprotection Reduces Aβ toxicity, ROS, calcium overload Limited antioxidant/anti-apoptotic effects
Clinical Use AD, TBI, cerebrovascular insufficiency Mild cognitive impairment, vertigo

Key Findings :

  • Noopept’s HIF-1 activation is absent in piracetam, enabling superior hypoxia adaptation .
  • In AD models, Noopept restores neuronal morphology (axon length: 302 µm vs. 129 µm in Aβ-treated cells) and cell survival (2x increase) .
  • Piracetam lacks efficacy against tau pathology and Aβ-induced apoptosis .

Other Racetams (Aniracetam, Oxiracetam)

While structurally related to piracetam, these compounds differ from Noopept in key aspects:

  • Aniracetam : Modulates AMPA receptors but requires higher doses (750–1,500 mg/day) and lacks HIF-1 or tau-targeting effects .

Glutamatergic Agents (Memantine)

  • Synergy: Noopept potentiates memantine’s NMDA receptor modulation but requires dose adjustment to avoid excessive glutamatergic activity .
  • Mechanistic Divergence: Memantine blocks pathological Ca²⁺ influx, whereas Noopept directly inhibits ROS and mitochondrial apoptosis .

Activité Biologique

Noopept, chemically known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic compound that has garnered attention for its cognitive-enhancing and neuroprotective properties. This article explores the biological activity of Noopept, focusing on its mechanisms of action, effects on neuronal health, and potential therapeutic applications.

Noopept exhibits several mechanisms that contribute to its biological activity:

  • Neuroprotection : Noopept has been shown to protect neurons from oxidative stress and apoptosis. In vitro studies demonstrated that it reduces intracellular reactive oxygen species (ROS) and calcium overload, which are critical factors in neuronal damage. For instance, in experiments with PC12 cells exposed to amyloid-beta (Aβ), Noopept significantly improved cell viability and reduced apoptosis markers .
  • Neurotrophic Factor Modulation : Research indicates that Noopept enhances the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). Chronic administration of Noopept led to increased mRNA expression of these factors in the hippocampus, suggesting its role in neuronal restoration and cognitive enhancement .
  • Anti-inflammatory Effects : Noopept modulates inflammatory responses in the central nervous system. It has been shown to decrease microglial activation and reduce hyperalgesia in models of chronic inflammation, indicating a potential role in managing neuroinflammatory conditions .

Table 1: Summary of Key Studies on Noopept

StudyObjectiveFindings
Investigate anti-inflammatory effectsReduced spinal cell apoptosis and hyperalgesia; decreased microglial activity
Examine effects on diabetic ratsAlleviated glycemia and weight loss; normalized pain sensitivity
Assess neuroprotective effects against AβImproved cell viability; reduced ROS levels; decreased tau phosphorylation
Compare efficacy with piracetamShowed superior cognitive enhancement at lower doses in patients with mild cognitive disorders

Case Study Insights

  • Neuroprotective Efficacy : In a study involving PC12 cells treated with Aβ 25–35, Noopept was found to significantly enhance cell viability by approximately 230% compared to untreated controls. This effect was attributed to its ability to counteract oxidative damage and restore mitochondrial function .
  • Clinical Applications : Comparative studies have shown that Noopept is effective in treating mild cognitive impairment (MCI) associated with various neurodegenerative diseases. Patients receiving Noopept demonstrated significant improvements in cognitive functions compared to those treated with other nootropics like piracetam .
  • Diabetes-Induced Neuroprotection : In models of streptozotocin-induced diabetes, Noopept administration prior to toxin exposure resulted in improved metabolic outcomes, including reduced glycemia and enhanced pain sensitivity normalization .

Q & A

Q. What translational gaps exist between Noopept’s preclinical neurogenesis data and human applications?

  • Methodological Answer : Preclinical neurogenesis (e.g., rodent BrdU assays) may not reflect human hippocampal plasticity. Bridging this gap requires parallel biomarker studies (e.g., PET imaging of neurogenesis markers like DCX) in early-phase trials. Cross-species transcriptomic analyses identify conserved pathways for targeted validation .

Tables for Methodological Reference

Table 1 : Frameworks for Noopept Research Question Design

FrameworkApplication to Noopept Studies
PICOT Defines population, intervention, and outcome alignment (e.g., elderly adults, 20 mg/day, MMSE scores)
FINER Ensures questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., novel BDNF modulation mechanisms)

Table 2 : Common Pitfalls in Noopept Experimental Design

PitfallMitigation Strategy
Poor dose standardizationUse pharmacokinetic modeling to derive human-equivalent doses from preclinical data
Outcome heterogeneityAdopt CONSORT guidelines for standardized cognitive battery reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omberacetam (Standard)
Reactant of Route 2
Reactant of Route 2
Omberacetam (Standard)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.